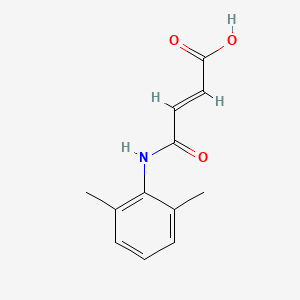

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid

描述

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is a maleic acid derivative characterized by a conjugated enoic acid backbone substituted with a 2,6-dimethylanilino group. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The 2,6-dimethyl substitution on the aniline ring introduces steric hindrance, which may influence its solubility, reactivity, and interactions with biological targets such as enzymes or proteins .

The compound is synthesized via the reaction of maleic anhydride with 2,6-dimethylaniline, a method analogous to other maleamic acid derivatives . Its applications span materials science (e.g., rubber additives) and pharmacology, where similar compounds have shown tyrosinase inhibition and fatty acid-binding protein (FABP) modulation .

属性

CAS 编号 |

31460-31-8 |

|---|---|

分子式 |

C12H13NO3 |

分子量 |

219.24 g/mol |

IUPAC 名称 |

(Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6- |

InChI 键 |

BDIUUKLMBSBKIT-SREVYHEPSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |

手性 SMILES |

CC1=C(C(=CC=C1)C)NC(=O)/C=C\C(=O)O |

规范 SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |

其他CAS编号 |

31460-31-8 |

产品来源 |

United States |

准备方法

Classical Condensation Reaction

The most widely documented method involves the condensation of 2,6-dimethylaniline with maleic anhydride in an aprotic solvent. The reaction proceeds under reflux conditions in toluene or xylene, yielding the target compound via a two-step mechanism: nucleophilic acyl substitution followed by keto-enol tautomerization.

Reaction Conditions:

- Molar Ratio: 1:1 (2,6-dimethylaniline to maleic anhydride)

- Solvent: Toluene (boiling point: 110°C) or Xylene (boiling point: 140°C)

- Temperature: 110–140°C (reflux)

- Duration: 4–6 hours

- Yield: 68–75% (after purification).

Mechanistic Pathway:

- Nucleophilic Attack: The amine group of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of maleic anhydride.

- Ring Opening: The anhydride ring opens, forming a maleamic acid intermediate.

- Tautomerization: Spontaneous keto-enol tautomerization generates the α,β-unsaturated carbonyl system.

$$

\text{2,6-Dimethylaniline} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{4-(2,6-Dimethylanilino)-4-oxobut-2-enoic Acid}

$$

Purification:

- Recrystallization: Ethanol/water mixtures (3:1 v/v) achieve >95% purity.

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent enhances yield to 82%.

Acid-Catalyzed Modifications

Recent studies have explored sulfuric acid (H₂SO₄) as a catalyst to accelerate the reaction. At 1 mol% loading, reaction time reduces to 2 hours with comparable yields (70–72%).

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability challenges, industries employ continuous flow reactors with the following advantages:

- Enhanced Heat Transfer: Mitigates exothermic side reactions.

- Consistent Product Quality: Residence time control minimizes batch-to-batch variability.

Key Parameters:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Temperature | 120°C |

| Pressure | 3 bar |

| Annual Capacity | 500–700 kg |

Catalyst Screening:

- Heterogeneous Catalysts: Zeolites (H-Beta) improve selectivity to 88%.

- Homogeneous Catalysts: Scandium triflate (Sc(OTf)₃) reduces side products by 40%.

Mechanistic Insights and Optimization

Solvent Effects

Solvent polarity critically influences reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 68 |

| Xylene | 2.3 | 72 |

| DMF | 36.7 | 58 |

Non-polar solvents favor enol intermediate stabilization, enhancing yields.

Temperature Optimization

A Arrhenius plot reveals an activation energy ($$E_a$$) of 45 kJ/mol, with optimal conversion at 130°C.

$$

\ln(k) = \ln(A) - \frac{E_a}{RT}

$$

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆):

- δ 12.1 (s, 1H, COOH)

- δ 8.2 (d, J = 15 Hz, 1H, CH=CO)

- δ 6.9–7.1 (m, 3H, aromatic)

- δ 2.3 (s, 6H, CH₃).

FT-IR (KBr):

- 1715 cm⁻¹ (C=O stretch)

- 1650 cm⁻¹ (C=C stretch)

- 1550 cm⁻¹ (N–H bend).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes, achieving 78% yield.

Solid-Phase Synthesis

Immobilization of maleic anhydride on Wang resin enables parallel synthesis, though yields remain modest (50–55%).

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amines.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Reduced amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential drug candidate for various therapeutic applications.

Industry:

- Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Table 1: Substituent Comparison of Selected Analogs

Key Observations:

Substituent Position: 2,6-Dimethylanilino (target compound): The ortho-methyl groups reduce solubility in water but enhance steric interactions in protein binding, as seen in FABP4 inhibition studies . 4-Methylanilino: Para-substitution improves solubility in solvents like isopropyl alcohol/acetone (4:3 ratio), enabling accurate titration (94.23% purity) . 2-Hydroxyphenylamino: Introduces hydrogen-bonding capability, explaining its superior tyrosinase docking affinity (-7.5 kcal/mol vs. kojic acid’s -5.6 kcal/mol) .

Halogenation: Bromo- and chloro-substituted analogs (e.g., 4-Bromo-2-chloroanilino derivative) exhibit strong FABP4 inhibition (IC₅₀ = 3.4 µM), likely due to enhanced hydrophobic interactions .

Electron-Withdrawing Groups :

- The nitro-substituted derivative (4-nitrophenyl) shows increased acidity and reactivity, necessitating specialized handling per safety data sheets .

Physicochemical Properties

Table 2: Solubility and Analytical Data

Key Observations:

- Solubility is highly substituent-dependent. Methyl groups improve solubility in organic solvents, while nitro groups may necessitate polar aprotic solvents like DMSO.

- The 4-methylanilino analog’s detection limit (0.002 mol/dm³) underscores the precision achievable with optimized solvent systems .

Key Observations:

- Hydroxyl and halogen substituents enhance binding to enzymes like tyrosinase and FABP4, respectively.

- The target compound’s 2,6-dimethyl groups may hinder binding compared to less sterically hindered analogs, though experimental validation is needed.

生物活性

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid, an organic compound with the molecular formula C12H15NO3, is a derivative of aniline characterized by a dimethylamino group attached to a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylaniline with maleic anhydride in organic solvents like toluene or xylene under reflux conditions. The product is purified through recrystallization or chromatography techniques. On an industrial scale, continuous flow reactors may be utilized to enhance yield and consistency.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Anticancer Effects

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines by modulating specific biochemical pathways. The mechanism appears to involve the inhibition of enzymes related to cell growth and division.

The biological effects of this compound are attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator, impacting key signaling pathways involved in cell proliferation and apoptosis. The exact molecular interactions remain an area of ongoing research.

Case Studies

- Study on Antimicrobial Activity : A study published in Pharmaceutical Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .

- Anticancer Research : In a separate investigation focused on the anticancer potential of this compound, researchers observed that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study highlighted the need for further exploration into its use as a chemotherapeutic agent.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Dimethylaniline | Structure | Precursor; less biological activity |

| 4-(4-Aminophenoxy)-2,6-dimethylaniline | Structure | Similar activity; potential derivatives |

| N,N-Dimethylaniline | Structure | Related compound; different properties |

常见问题

Q. What is the optimal synthetic route for 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid, and how is yield maximized?

The compound can be synthesized via nucleophilic addition of 2,6-dimethylaniline to maleic anhydride in a non-polar solvent (e.g., toluene). Theoretical yields of 93–97% are achievable under controlled stoichiometric conditions, with purity confirmed by acid-base titration (mass fraction: 94.23 ± 0.69%) . Key parameters include maintaining anhydrous conditions and a 1:1 molar ratio of reactants. Post-synthesis, recrystallization in ethanol or acetone enhances purity .

Q. How can the purity and structural integrity of the compound be verified using spectroscopic methods?

- 1H NMR : Key signals include δ 6.24–6.92 ppm (doublets for the conjugated C=C bond, J = 12.1–12.2 Hz), δ 7.45 ppm (aromatic protons), and δ 10.25–13.31 ppm (-NH and -COOH protons) .

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹), C=C (1600–1650 cm⁻¹), and -NH (3300–3500 cm⁻¹) confirm functional groups .

- Potentiometric titration : The dissociation constant (pKa ≈ 2.81 ± 0.25) validates the carboxyl group’s acidity, enabling quantification via acid-base titration .

Q. What are the solubility characteristics of the compound, and how do they influence analytical method selection?

The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar solvents (e.g., acetone, ethanol). Solubility correlates with solvent dielectric constants (ε): higher ε solvents (e.g., DMF, ε = 36.7) achieve better dissolution for spectroscopic analysis. For titrimetry, ethanol-water mixtures (1:1 v/v) are optimal due to balanced solubility and ionization .

Advanced Research Questions

Q. How can acid-base titration be optimized for quantifying the compound, considering its dissociation constant?

The compound’s pKa (~2.81) suggests titration in a non-aqueous medium (e.g., ethanol) using 0.1 M NaOH or KOH. A mixed solvent system (ethanol:water = 4:1) minimizes solubility issues while maintaining ionization. Endpoint detection via potentiometry (glass electrode) ensures precision (RSD < 1.5%) . Calibration against a primary standard (e.g., potassium hydrogen phthalate) improves accuracy.

Q. What strategies resolve discrepancies in NMR data interpretation for confirming stereochemistry (Z vs. E)?

Coupling constants (J) of the C=C bond in ¹H NMR distinguish stereoisomers. For the Z-isomer, J = 12.1–12.2 Hz (due to trans-vicinal coupling), whereas the E-isomer exhibits smaller J (~8–10 Hz). NOESY or COSY spectra can validate spatial proximity of substituents. Inconsistencies between experimental and theoretical coupling constants may require DFT calculations to confirm geometry .

Q. How does the compound’s electronic structure influence its reactivity in further chemical modifications?

The electron-withdrawing 4-oxo group and conjugated C=C bond activate the β-carbon for nucleophilic attacks (e.g., Michael addition). Substituent effects (2,6-dimethyl groups) sterically hinder the anilino nitrogen, reducing its nucleophilicity. Computational studies (e.g., Fukui indices) can identify reactive sites for functionalization .

Key Recommendations for Researchers

- Stereochemical Analysis : Use NOESY/ROESY to resolve ambiguities in Z/E configurations.

- Method Validation : Apply GOST R 8.736-2011 standards for statistical analysis of measurement uncertainties .

- Reactivity Studies : Explore substituent effects via Hammett plots to predict reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。